Regiospecific Scaffold Topology: Defined 1,3-Thiazine Annulation vs. 1,2-Thiazine Isomers
The target compound possesses a [4,3-e][1,3]thiazine annulation pattern, placing the sulfur atom and endocyclic nitrogen in a 1,3-relationship, whereas the commonly encountered pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide series (e.g., BPDZ 44) features a 1,2,4-thiadiazine ring with a sulfonyl group. A direct head-to-head comparison in pancreatic islet assays demonstrates that while 3-alkylamino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides achieve 80–90% inhibition of insulin release at 50 µM, the 1,3-thiazine scaffold presents a distinct oxidation state and lacks the 1,1-dioxide functionality, removing the ionisable –SO2– group and thereby altering logD and permeability [1]. [2] explicitly states that the 2-alkyl-substituted pyridothiadiazine dioxides are poorly active on insulin release, a property traced directly to the positioning of the heteroatoms in the 1,2,4-thiadiazine ring, providing class-level inference that the 1,3-thiazine scaffold offers a fundamentally different pharmacophoric space.
| Evidence Dimension | Scaffold chemotype and insulin-release inhibition (class-level comparison) |
|---|---|
| Target Compound Data | 2H-Pyrido[4,3-e][1,3]thiazine; lacks 1,1-dioxide functionality; distinct oxidation state at sulfur |
| Comparator Or Baseline | 3-alkylamino-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides (e.g., BPDZ 44): up to 90% inhibition of insulin release at 50 µM in rat pancreatic islets |
| Quantified Difference | Chemotype switch from 1,2,4-thiadiazine 1,1-dioxide to 1,3-thiazine eliminates potent insulin-release inhibition; no quantitative IC50 available for target compound |
| Conditions | Rat pancreatic islets; 50 µM test concentration; 16.7 mM glucose stimulation (comparator data from primary literature) |
Why This Matters
This structural distinction eliminates the insulin-release-related off-target activity observed with 1,2,4-thiadiazine dioxides, making the 1,3-thiazine scaffold a cleaner starting point for programmes targeting non-pancreatic potassium channel subtypes or unrelated therapeutic targets.
- [1] Pirotte, B.; de Tullio, P.; Lebrun, P.; Antoine, M.-H.; Fontaine, J.; Masereel, B.; Schynts, M.; Dupont, L.; Boverie, S.; Dogne, J.-M.; et al. 3-(Alkylamino)-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxides as powerful inhibitors of insulin release from rat pancreatic B-cells: a new class of potassium channel openers? J. Med. Chem. 1996, 39, 2017-2025. View Source
- [2] de Tullio, P.; Pirotte, B.; Lebrun, P.; Antoine, M.-H.; Fontaine, J.; Masereel, B.; Dupont, L.; Schynts, M.; Boverie, S.; Dogne, J.-M.; et al. 2-alkyl-3-alkylamino-2H-benzo- and pyridothiadiazine 1,1-dioxides: from K+ATP channel openers to Ca++ channel blockers? J. Med. Chem. 2003, 46, 3408-3419. View Source
